molecular formula C10H10F2O2 B2898179 3,3-Difluoro-2-phenylbutanoic acid CAS No. 1781559-56-5

3,3-Difluoro-2-phenylbutanoic acid

Cat. No.: B2898179
CAS No.: 1781559-56-5
M. Wt: 200.185
InChI Key: AWWDLBSVZSUFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-2-phenylbutanoic acid: is an organic compound with the molecular formula C10H10F2O2. It is characterized by the presence of two fluorine atoms attached to the third carbon of a butanoic acid chain, which is also substituted with a phenyl group at the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-phenylbutanoic acid typically involves the introduction of fluorine atoms into a pre-existing butanoic acid framework. One common method is the fluorination of 2-phenylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to meet the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2-phenylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3-Difluoro-2-phenylbutanoic acid is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of bioactive molecules. It can also serve as a precursor for the synthesis of fluorinated pharmaceuticals .

Medicine: Fluorinated compounds are known for their potential in drug development. This compound can be used to synthesize novel drug candidates with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-phenylbutanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound .

Comparison with Similar Compounds

    2-Phenylbutanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.

    3,3-Difluoro-2-methylbutanoic acid: Similar structure but with a methyl group instead of a phenyl group.

    3,3-Difluoro-2-phenylpropanoic acid: Shorter carbon chain, leading to different reactivity.

Uniqueness: 3,3-Difluoro-2-phenylbutanoic acid is unique due to the specific positioning of the fluorine atoms and the phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,3-difluoro-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(11,12)8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDLBSVZSUFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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